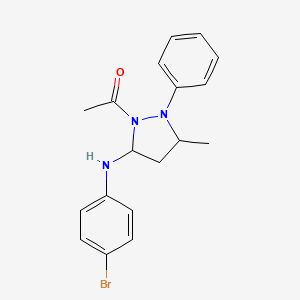

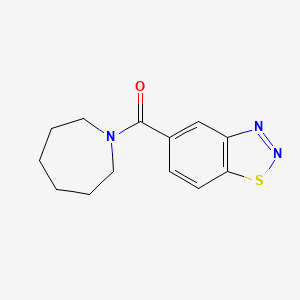

2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chlorides with amines. For instance, Saeed et al. (2010) describe the synthesis of a related benzamide by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene, followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine, showcasing a common approach to synthesizing benzamide compounds which could be adapted for the synthesis of 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined using X-ray crystallography, alongside computational methods like DFT calculations to optimize geometrical structure and predict vibrational frequencies. Demir et al. (2016) conducted such an analysis on a related compound, utilizing X-ray diffraction and DFT calculations to compare the optimized geometrical structure with experimental data, demonstrating the techniques applicable for analyzing the molecular structure of 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, exhibiting a range of chemical properties such as the ability to form complexes with metals or undergo nucleophilic substitution reactions. Singh et al. (2002) described the synthesis of complexes between N-(2-chloroethyl)benzamide and metals like palladium(II), platinum(II), and ruthenium(II), highlighting the chemical reactivity of benzamide derivatives which could be explored for 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide (Singh et al., 2002).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are key to understanding their behavior in different environments. Mocilac et al. (2018) provided an in-depth analysis of the crystal structure and weak interactions in N-(benzoyl)-N-(2-pyridyl)benzamides, offering insight into the physical properties that could be expected from 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide (Mocilac et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their application in various fields. The study by Guirado et al. (2004) on the stereoselective electrogeneration of oxazolines from N-(1-alkoxy-2,2,2-trichloroethyl)benzamides showcases the type of chemical property analysis that would be relevant for understanding 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide (Guirado et al., 2004).

Scientific Research Applications

Polymer Synthesis and Characterization

A significant area of application for compounds similar to 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide is in the synthesis of aromatic polyamides and polyimides. These compounds serve as monomers or intermediates in polymerization processes to produce materials with specific properties such as high thermal stability, mechanical strength, and chemical resistance. For example, Yokozawa et al. (2005) detailed a convenient method for the synthesis of well-defined poly(N-octyl-p-benzamide)s with low polydispersities, highlighting the potential of utilizing similar compounds in chain-growth polycondensation processes for creating well-defined polyamides with specific characteristics (Yokozawa, Muroya, Sugi, & Yokoyama, 2005).

Materials Science

In materials science, these compounds are explored for their ability to contribute to the development of new materials with novel properties. Hsiao, Yang, and Chen (2000) discussed the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, showcasing the versatility of benzamide derivatives in creating materials with desirable properties such as solubility in polar solvents and high thermal stability (Hsiao, Yang, & Chen, 2000).

Chemical Analysis and Structural Studies

Compounds like 2-(4-chlorobenzoyl)-N-(tetrahydro-2-furanylmethyl)benzamide are also utilized in chemical analysis and structural studies to understand the interaction and aggregation behavior of isomeric imides. Mocilac et al. (2018) provided an analysis of the weak interactions in six N-(benzoyl)-N-(2-pyridyl)benzamides, which could offer insights into the structural preferences and packing motifs of similar benzamide derivatives in crystalline forms (Mocilac, Farrell, Lough, Jelsch, & Gallagher, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorobenzoyl)-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3/c20-14-9-7-13(8-10-14)18(22)16-5-1-2-6-17(16)19(23)21-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSLVEMUAWSLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4007227.png)

![N-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4007234.png)

![3-ethyl-5-{4-[(4-iodobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4007254.png)

amino]methyl}phenol](/img/structure/B4007271.png)

![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)

![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)

![N-(4-bromophenyl)-N'-{2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007299.png)

![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)